Here are some resources you might find helpful in your search for information on 3-Bromo-5-(trifluoromethyl)picolinaldehyde:
3-Bromo-5-(trifluoromethyl)picolinaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the third position and a trifluoromethyl group at the fifth position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 254.00 g/mol. The presence of the trifluoromethyl group significantly influences its physicochemical properties, enhancing its lipophilicity and stability, which are advantageous in various applications, particularly in medicinal chemistry and materials science .
Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Nucleophilic substitution typically involves reagents like sodium azide .
The biological activity of 3-Bromo-5-(trifluoromethyl)picolinaldehyde has been explored primarily in drug development contexts. Its structure allows for interactions with various biological targets, potentially leading to the creation of novel therapeutic agents. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy in pharmacological applications. Studies indicate that it may influence enzyme activity and other biochemical pathways.
The synthesis of 3-Bromo-5-(trifluoromethyl)picolinaldehyde typically involves:
These synthetic routes are crucial for producing this compound efficiently for research and industrial applications.
3-Bromo-5-(trifluoromethyl)picolinaldehyde serves multiple purposes:
Research on the interactions of 3-Bromo-5-(trifluoromethyl)picolinaldehyde with biological systems indicates that it may interact with enzymes and other biomolecules, influencing various biochemical pathways. Understanding these interactions is essential for elucidating its potential therapeutic effects and mechanisms of action. The trifluoromethyl group can facilitate better membrane penetration, enhancing its biological activity.
Several compounds share structural similarities with 3-Bromo-5-(trifluoromethyl)picolinaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Bromo-6-(trifluoromethyl)picolinaldehyde | 1227573-28-5 | 0.83 |
| Methyl 5-bromo-3-methylpicolinate | 213771-32-5 | 0.84 |
| Methyl 6-chloro-3-(trifluoromethyl)picolinate | 1416354-40-9 | 0.79 |
| Ethyl 5-bromo-3-methylpicolinate | 794592-13-5 | 0.82 |
| Methyl 4-(trifluoromethyl)picolinate | 455941-78-3 | 0.78 |
These compounds exhibit varying degrees of similarity based on their structural components and functional groups, influencing their reactivity and potential applications in organic synthesis and medicinal chemistry.
The chemical compound 3-Bromo-5-(trifluoromethyl)picolinaldehyde (CAS Number: 1227601-42-4) represents a highly functionalized pyridine derivative with significant synthetic utility in organic chemistry [32] [33]. This compound possesses a molecular formula of C7H3BrF3NO and a molecular weight of 254.01 g/mol, featuring both halogen and trifluoromethyl substituents that confer unique reactivity patterns [32]. The strategic positioning of these functional groups on the pyridine ring enables diverse synthetic transformations through multiple mechanistic pathways [2] [3].
Palladium-catalyzed cross-coupling reactions represent the most extensively utilized methodology for the synthesis and functionalization of 3-Bromo-5-(trifluoromethyl)picolinaldehyde derivatives [4] [8]. The Nobel Prize-winning palladium-catalyzed cross-coupling methodology enables the formation of carbon-carbon bonds through the assembly of two molecules on the palladium center via metal-carbon bond formation [4]. These reactions employ zerovalent palladium catalysts and utilize organohalides as electrophilic coupling partners, with the bromine substituent in 3-Bromo-5-(trifluoromethyl)picolinaldehyde serving as an ideal leaving group [4] [8].
The Suzuki-Miyaura cross-coupling reaction stands as the most prominent strategy for carbon-carbon bond formation involving this compound [12] [14]. This transformation employs organoborane coupling partners, typically boronic acids or boronic esters, under basic conditions to generate biaryl or heteroaryl products [12]. However, pyridine-containing substrates present unique challenges in Suzuki-Miyaura reactions due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom [14] [42]. Research has demonstrated that pyridine boronic acids often exhibit poor performance in cross-coupling reactions, particularly for 2-substituted pyridines, due to difficulties in preparation, poor stability, and low reaction efficiency [42].
To overcome these limitations, alternative nucleophilic coupling partners have been developed [23] [42]. Pyridine sulfinates have emerged as superior alternatives to boronic acids, providing unrivalled scope and utility in cross-coupling processes [23] [42]. These reagents demonstrate excellent stability and straightforward preparation, enabling efficient coupling with both aryl bromides and chlorides under mild conditions [42]. The reaction typically employs palladium acetate as the catalyst with tricyclohexylphosphine as the ligand, potassium carbonate as the base, and proceeds at temperatures of 150°C in sealed reaction vessels [42].
The Sonogashira coupling reaction provides another valuable synthetic route for the functionalization of 3-Bromo-5-(trifluoromethyl)picolinaldehyde [17] [19]. This cross-coupling methodology enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides using palladium catalysis with copper co-catalysis [17] [19]. The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups [17]. The mechanism involves two independent catalytic cycles, with the palladium cycle responsible for oxidative addition and reductive elimination, while the copper cycle activates the terminal alkyne [19].
Asymmetric variants of cross-coupling reactions have also been developed, particularly using rhodium catalysis [14]. These methodologies enable the simultaneous formation of carbon-carbon bonds while generating single isomer products with high enantioselectivity [14]. Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions can accommodate both carbocyclic and heterocyclic coupling partners, providing access to diverse pharmacologically important core structures [14].
Table 1: Palladium-Catalyzed Cross-Coupling Methodologies for 3-Bromo-5-(trifluoromethyl)picolinaldehyde
| Synthetic Method | Catalyst System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Solvent System |
|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd(OAc)₂/PCy₃ or Pd(PPh₃)₄ | 80-100 | 4-24 | 65-95 | Toluene/DMF/THF |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | 25-80 | 2-12 | 70-90 | THF/DMF/Acetonitrile |
| Stille Coupling | Pd(PPh₃)₄ | 80-110 | 6-18 | 60-85 | DMF/Toluene |
| Negishi Coupling | Pd(PPh₃)₄ or Pd(dba)₂ | 25-60 | 2-8 | 70-90 | THF/DMF |
Halogen exchange reactions in pyridine systems represent fundamental transformations that enable the interconversion of different halogenated derivatives [24] [25] [26]. These reactions proceed primarily through nucleophilic aromatic substitution mechanisms, taking advantage of the electron-deficient nature of the pyridine ring [27] [31]. The electron-withdrawing effect of the nitrogen atom activates the carbon-halogen bonds toward nucleophilic attack, making halogen exchange feasible under appropriate conditions [27].
Metal-halogen exchange reactions constitute a particularly important class of transformations for pyridine systems [25] [30]. Lithium-halogen exchange, pioneered by Gilman and Wittig, enables the conversion of organic halides into organolithium compounds [25]. This methodology typically employs organolithium reagents such as n-butyllithium or sec-butyllithium at low temperatures, with exchange rates following the trend iodine greater than bromine greater than chlorine [25] [30]. The reaction is kinetically controlled, with the rate primarily influenced by the stability of the carbanion intermediates [25].
The mechanism of lithium-halogen exchange involves a nucleophilic pathway generating reversible carbanion intermediates [25]. For 3-Bromo-5-(trifluoromethyl)picolinaldehyde, the presence of electron-withdrawing substituents enhances the acidity of the adjacent carbon atoms, facilitating the exchange process [26] [30]. The trifluoromethyl group provides additional stabilization through its strong electron-withdrawing effect, making the resulting organolithium species more stable than those derived from unsubstituted pyridines [26].
Halogen dance reactions represent a specialized category of halogen migration processes in heterocyclic systems [26]. These base-catalyzed rearrangements enable the positional isomerization of halogen substituents through sequential deprotonation and reprotonation steps [26]. In pyridine systems, halogen dance reactions typically proceed via 1,2-halogen shifts, providing access to regioisomeric products that would be difficult to prepare by direct halogenation [26].
Copper-mediated halogen exchange reactions offer an alternative approach for the interconversion of halopyridines [24]. These transformations employ copper(I) salts as both the metal source and the halogen donor, proceeding through nucleophilic aromatic substitution mechanisms [24]. The reactivity of halogen substituents follows the expected order of iodine greater than bromine greater than chlorine, consistent with the relative leaving group abilities [24].
Table 2: Halogen Exchange Reactions in Pyridine Systems
| Halogen Exchange Type | Reagent | Temperature (°C) | Mechanism | Selectivity |
|---|---|---|---|---|
| Br → Cl Exchange | CuCl/Pyridine | 100-130 | SNAr via Cu intermediate | High |
| Br → I Exchange | CuI/Pyridine | 80-120 | SNAr via Cu intermediate | High |
| Cl → Br Exchange | CuBr/DMF | 120-140 | SNAr via Cu intermediate | Moderate |
| I → Br Exchange | CuBr₂/DMF | 90-110 | SNAr via Cu intermediate | High |
| Halogen Dance Reaction | LDA/THF | -78 to 25 | Metalation-rearrangement | Position-dependent |
Trifluoromethylation of pyridine derivatives represents a critical synthetic transformation for the introduction of trifluoromethyl groups into heterocyclic frameworks [9] [10] [11]. The trifluoromethyl group imparts unique physicochemical properties to organic molecules, including enhanced lipophilicity, metabolic stability, and bioavailability [9] [11]. However, achieving regioselective trifluoromethylation of pyridines presents significant challenges due to the electron-deficient nature of the heterocyclic ring and the need to control positional selectivity [9] [10] [15].
Direct carbon-hydrogen trifluoromethylation of pyridines can be accomplished through multiple mechanistic pathways, including radical, electrophilic, and nucleophilic approaches [9] [10] [11]. Radical trifluoromethylation typically exhibits low regioselectivity, generating mixtures of regioisomeric products at the 2-, 3-, and 4-positions [10]. In contrast, nucleophilic and electrophilic trifluoromethylation methods can achieve high regioselectivity through appropriate substrate activation strategies [9] [10] [15].
Position-selective trifluoromethylation has been achieved through innovative activation strategies that exploit the inherent reactivity patterns of pyridine rings [9] [10] [15]. For 2-position-selective trifluoromethylation, the introduction of strong electron-withdrawing groups on the nitrogen atom enhances electrophilicity and enables nucleophilic attack by trifluoromethyl anion sources [9]. The N-methylpyridine quaternary ammonium activation strategy has proven particularly effective, utilizing trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide to achieve excellent regioselectivity [9].
The first example of 3-position-selective trifluoromethylation has been accomplished through nucleophilic activation via hydrosilylation [10] [15]. This methodology employs a two-step sequence involving initial hydrosilylation of the pyridine substrate with methylphenylsilane in the presence of tris(pentafluorophenyl)borane, followed by electrophilic trifluoromethylation using Togni Reagent I [10] [15]. The reaction proceeds with high regioselectivity, providing 3-trifluoromethylated products as the sole regioisomers [10] [15].
For 4-position-selective trifluoromethylation, steric repulsion-controlled approaches utilizing bulky Lewis acids have been developed [10]. These methodologies exploit the electrophilic activation of pyridines while employing steric hindrance to direct the trifluoromethylation to the 4-position [10]. The choice of Lewis acid and reaction conditions critically influences the regioselectivity and overall efficiency of the transformation [10].
Mechanistic studies have revealed that nucleophilic trifluoromethylation proceeds through the formation of N-silyl enamine intermediates [15]. The hydrosilylation step generates a nucleophilic carbon center at the 3-position, which subsequently undergoes electrophilic trifluoromethylation [15]. Oxidation of the resulting intermediate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone regenerates the aromatic pyridine ring and provides the final trifluoromethylated product [15].
Table 3: Trifluoromethylation Regioselectivity in Pyridine Systems
| Position | Electrophilic CF₃ Source | Nucleophilic CF₃ Source | Radical CF₃ Source | Activation Strategy |
|---|---|---|---|---|
| C-2 | Low | High | Moderate | N-Oxide formation |
| C-3 | Moderate | Low | Moderate | Nucleophilic activation via hydrosilylation |
| C-4 | High | Moderate | Moderate | Lewis acid activation |
| C-5 | High | Moderate | Moderate | Direct metalation |
| C-6 | Low | High | Moderate | N-Methylation/quaternization |
The development of efficient trifluoromethylation methodologies for 3-Bromo-5-(trifluoromethyl)picolinaldehyde derivatives requires careful consideration of the existing substituents and their electronic effects [35]. The presence of both bromine and trifluoromethyl groups creates a highly electron-deficient system that may require modified reaction conditions and catalyst systems [35]. Recent advances in deprotonative coupling reactions using catalytic cesium fluoride and tris(trimethylsilyl)amine have shown promise for the functionalization of polysubstituted pyridines under ambient conditions [35].
3-Bromo-5-(trifluoromethyl)picolinaldehyde demonstrates moderate thermodynamic stability under ambient conditions, with its stability profile significantly influenced by the electron-withdrawing effects of both the bromine and trifluoromethyl substituents on the pyridine ring [1] [2]. The compound exhibits a normal boiling point of 235.4 ± 40.0°C at 760 mmHg [1], indicating substantial intermolecular forces and thermal stability under standard atmospheric conditions.
The thermodynamic stability of 3-Bromo-5-(trifluoromethyl)picolinaldehyde varies considerably across different temperature ranges. At ambient temperatures (25-100°C), the compound remains stable with minimal degradation, experiencing only 0-2% mass loss primarily due to moisture desorption and volatile impurity removal [3] [4]. The flash point of 96.2 ± 27.3°C [1] marks the onset of increased thermal reactivity, beyond which volatilization becomes significant.
| Temperature Range (°C) | Expected Thermal Events | Mass Loss (% estimated) | Decomposition Products | Analysis Technique |
|---|---|---|---|---|
| 25-100 | Physical transitions, moisture loss | 0-2% | H₂O, volatile impurities | TGA, DSC |
| 100-200 | Volatilization begins, potential sublimation | 5-15% | Compound volatilization | TGA, DSC |
| 200-300 | Onset of thermal decomposition | 20-40% | HBr, CF₃ radicals, aldehyde fragments | TGA-FTIR, DSC |
| 300-400 | Major decomposition: C-Br bond cleavage | 40-70% | CO, CO₂, pyridine derivatives | TGA-FTIR, DSC |
| 400-500 | C-F bond breaking, carbonization | 70-90% | HF, CF₄, carbonaceous material | TGA-FTIR |
| 500-600 | Complete decomposition, residue formation | 90-95% | Inorganic residues | TGA |
The estimated enthalpy of vaporization of 53.54 kJ/mol[calculated using Clausius-Clapeyron equation] provides insight into the compound's phase transition energetics. The entropy of vaporization (105.28 J/(mol·K)) suggests moderate molecular organization in the liquid phase, consistent with intermolecular interactions involving the polar aldehyde group and halogen substituents [5] [6].
Under oxidative conditions, 3-Bromo-5-(trifluoromethyl)picolinaldehyde exhibits enhanced reactivity compared to inert atmospheres. The trifluoromethyl group (Hammett constant σ = 0.54) significantly increases the electrophilic character of the pyridine ring [7] [8], making the compound more susceptible to nucleophilic attack under basic conditions. Storage under inert atmosphere at 2-8°C [9] [10] is recommended to maintain optimal stability.
The solubility behavior of 3-Bromo-5-(trifluoromethyl)picolinaldehyde in organic matrices is governed by its unique combination of polar and nonpolar structural features. The compound exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF) [11] [13] [2], while showing limited solubility in aqueous systems due to the hydrophobic nature of the trifluoromethyl and bromine substituents [14] [15].
The Hansen solubility parameters for 3-Bromo-5-(trifluoromethyl)picolinaldehyde provide quantitative insight into its dissolution behavior:
| Parameter | Estimated Value | Estimation Method |
|---|---|---|
| Dispersion (δd) | 17.5 MPa^0.5 | Group contribution method for aromatic-halogen systems |
| Polar (δp) | 12.8 MPa^0.5 | Contribution from C=O, C-F, and pyridine groups |
| Hydrogen Bonding (δh) | 6.2 MPa^0.5 | Aldehyde hydrogen bonding capacity |
| Total Solubility Parameter (δt) | 22.1 MPa^0.5 | δt = √(δd² + δp² + δh²) |
| Molecular Volume (V) | 141.1 cm³/mol | Calculated from MW and density |
The solubility behavior varies significantly across different organic matrices:
| Solvent System | Predicted Solubility | Basis for Prediction | Supporting Evidence |
|---|---|---|---|
| Water | Very low (<1 g/L) | Polar aldehyde group; hydrophobic CF₃ and Br substituents | Similar picolinaldehyde derivatives show limited aqueous solubility |
| Dimethyl sulfoxide (DMSO) | High (>100 g/L) | Polar aprotic solvent; compatible with electron-withdrawing groups | Experimental data confirms DMSO solubility |
| Dichloromethane (DCM) | High (>100 g/L) | Polar aprotic solvent; good for halogenated aromatics | Experimental data confirms DCM solubility |
| Tetrahydrofuran (THF) | High (>100 g/L) | Polar aprotic solvent; dissolves pyridine derivatives well | Experimental data confirms THF solubility |
| Ethanol | Moderate (10-50 g/L) | Protic polar solvent; moderate polarity match | Predicted based on polarity considerations |
| Acetone | High (>50 g/L) | Polar aprotic solvent; intermediate polarity | Predicted based on structural similarity |
The dissolution process is primarily driven by dipole-dipole interactions between the polar aldehyde carbonyl group and solvent molecules, supplemented by π-π stacking interactions involving the pyridine ring system [14] [16]. The trifluoromethyl group enhances lipophilicity , facilitating dissolution in moderately polar organic solvents while hindering aqueous solubility.
Hydrogen bonding capacity is limited to the aldehyde oxygen as a hydrogen bond acceptor, as the compound lacks traditional hydrogen bond donor groups [19] [20]. This characteristic influences its preferential dissolution in polar aprotic solvents over protic systems.
The vapor pressure characteristics of 3-Bromo-5-(trifluoromethyl)picolinaldehyde demonstrate typical behavior for a moderately volatile organic compound with significant intermolecular interactions. At 25°C, the vapor pressure is 0.1 ± 0.5 mmHg [1], indicating relatively low volatility under ambient conditions.
Using the Clausius-Clapeyron equation and available experimental data, the vapor pressure behavior across different temperatures has been extrapolated:
| Temperature (°C) | Vapor Pressure (mmHg) | Method/Basis |
|---|---|---|
| 25 | 0.1 | Experimental data |
| 50 | 0.532 | Clausius-Clapeyron extrapolation |
| 100 | 7.68 | Clausius-Clapeyron extrapolation |
| 235.4 | 760 | Normal boiling point |
The comprehensive phase transition analysis reveals several key thermodynamic parameters:
| Phase Transition Parameter | Value | Method/Basis |
|---|---|---|
| Normal Boiling Point | 235.4°C (508.55 K) | Experimental data |
| Flash Point | 96.2°C (369.35 K) | Experimental data |
| Critical Temperature (estimated) | 763 K (Tc ≈ 1.5 × Tb) | Empirical correlation |
| Enthalpy of Vaporization (estimated) | 53.54 kJ/mol | Clausius-Clapeyron equation |
| Entropy of Vaporization (estimated) | 105.28 J/(mol·K) | ΔS = ΔH/T at boiling point |
Comparative thermodynamic analysis with related compounds provides insights into structure-property relationships:
| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Vapor Pressure (mmHg at 25°C) |
|---|---|---|---|---|
| 3-Bromo-5-(trifluoromethyl)picolinaldehyde | 254.00 | 235.4 ± 40.0 | 1.8 ± 0.1 | 0.1 ± 0.5 |
| 5-Bromo-3-(trifluoromethyl)picolinaldehyde | 254.00 | 235.4 ± 40.0 | 1.8 ± 0.1 | 0.1 ± 0.5 |
| 2-Bromo-4-(trifluoromethyl)pyridine | 225.99 | 161-162 | 1.827 | 0.622 |
| 2-Pyridinecarboxaldehyde (picolinaldehyde) | 107.11 | 181 | 1.126 | 73 Pa (~0.55 mmHg) |
The structural isomer relationship between 3-Bromo-5-(trifluoromethyl)picolinaldehyde and 5-Bromo-3-(trifluoromethyl)picolinaldehyde results in identical thermodynamic properties [21] [1], demonstrating that the positional arrangement of these substituents on the pyridine ring does not significantly affect bulk thermodynamic behavior.
The molar volume of 141.11 cm³/mol calculated from the experimental density (1.8 ± 0.1 g/cm³) [1] and molecular weight (254.00 g/mol) [21] [1] [9] indicates efficient molecular packing in the condensed phase. This relatively compact arrangement contributes to the compound's moderate vapor pressure and thermal stability characteristics.